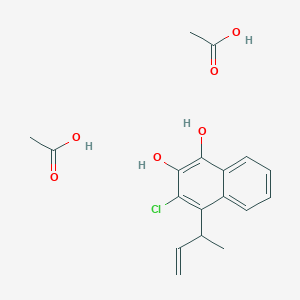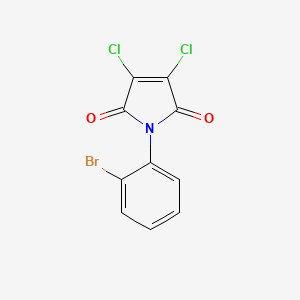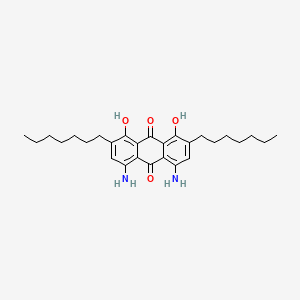
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxy groups attached to an anthracene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione typically involves the reduction of 1,8-dihydroxy-4,5-dinitroanthraquinone or the cleavage of sulfonic acid groups from the corresponding 2,7-disulfonic acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar anthraquinone derivatives are produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and reactant concentrations. These methods ensure consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroxyanthracene form.
Substitution: Amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, which have applications in dye synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Wirkmechanismus
The mechanism of action of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthraquinone: A closely related compound with similar chemical properties and applications.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthraquinone derivative used in polymer synthesis.
Uniqueness
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its extended heptyl chains and specific positioning of amino and hydroxy groups make it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88147-65-3 |
|---|---|
Molekularformel |
C28H38N2O4 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
4,5-diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O4/c1-3-5-7-9-11-13-17-15-19(29)21-23(25(17)31)28(34)24-22(27(21)33)20(30)16-18(26(24)32)14-12-10-8-6-4-2/h15-16,31-32H,3-14,29-30H2,1-2H3 |
InChI-Schlüssel |
WNTCHQFHAVLTHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCC)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


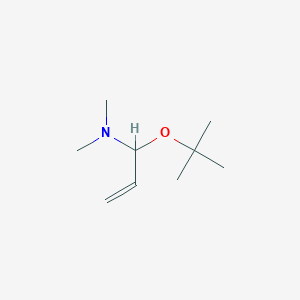
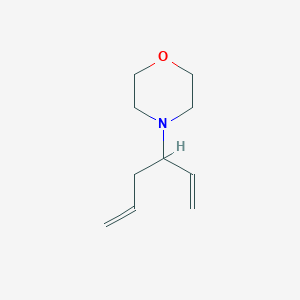
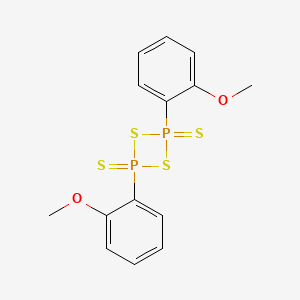
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
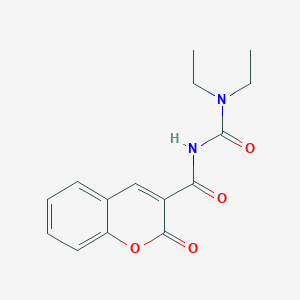
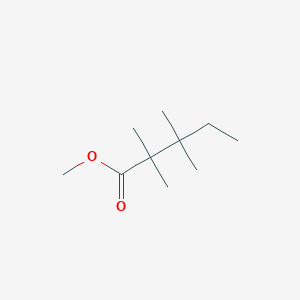
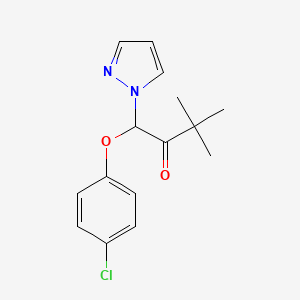
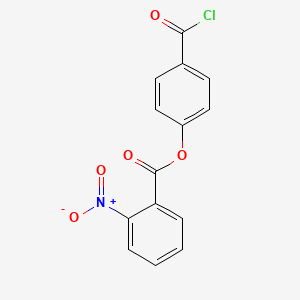
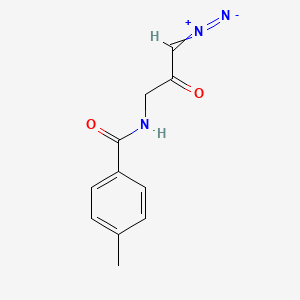
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
